1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butylphenyl group, a methyl group, and a pyrrolidinyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde, methylamine, and pyrrolidine.
Condensation Reaction: The first step involves the condensation of 4-tert-butylbenzaldehyde with methylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Alkylation: The final step involves the alkylation of the amine with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-Butylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
1-(4-tert-Butylphenyl)-2-methyl-3-(morpholin-1-yl)propan-1-one: Contains a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
1-(4-tert-Butylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one is unique due to the presence of the pyrrolidinyl group, which imparts specific chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
80566-78-5 |
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Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C18H27NO/c1-14(13-19-11-5-6-12-19)17(20)15-7-9-16(10-8-15)18(2,3)4/h7-10,14H,5-6,11-13H2,1-4H3 |
InChI Key |
YVWAJZMZBINZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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